2-(1-methyl-1H-pyrazol-4-yl)quinoline
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method is the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives. These products can have different chemical and biological properties, making them useful in further research and applications.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, as a PDE10A inhibitor, it modulates the levels of cyclic nucleotides in the brain, which can affect neurotransmission and have therapeutic effects in neurological disorders . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential biological processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is structurally similar but contains a quinoxaline ring instead of a quinoline ring.
2-methyl-5-(1H-pyrazol-4-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring and is investigated for its potential as a positive allosteric modulator of M4 muscarinic acetylcholine receptors.
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)quinoline is unique due to its specific combination of quinoline and pyrazole structures, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound for further study and development.
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-9-11(8-14-16)13-7-6-10-4-2-3-5-12(10)15-13/h2-9H,1H3 |
InChI Key |
CTFVFZJRACMKKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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